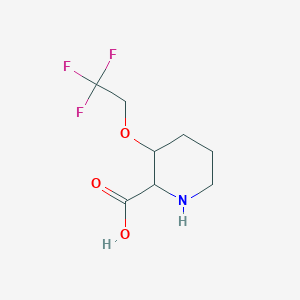

3-(2,2,2-trifluoroethoxy)piperidine-2-carboxylic acid, Mixture of diastereomers

Description

3-(2,2,2-Trifluoroethoxy)piperidine-2-carboxylic acid is a fluorinated piperidine derivative characterized by a trifluoroethoxy substituent at the 3-position and a carboxylic acid group at the 2-position of the piperidine ring. As a mixture of diastereomers, it exhibits stereoisomerism due to chiral centers in the piperidine backbone and/or substituent orientation.

Properties

Molecular Formula |

C8H12F3NO3 |

|---|---|

Molecular Weight |

227.18 g/mol |

IUPAC Name |

3-(2,2,2-trifluoroethoxy)piperidine-2-carboxylic acid |

InChI |

InChI=1S/C8H12F3NO3/c9-8(10,11)4-15-5-2-1-3-12-6(5)7(13)14/h5-6,12H,1-4H2,(H,13,14) |

InChI Key |

JNKDWLCNCXJUGC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(NC1)C(=O)O)OCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-trifluoroethoxy)piperidine-2-carboxylic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via nucleophilic substitution reactions using reagents like 2,2,2-trifluoroethanol and a suitable leaving group.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-trifluoroethoxy)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

3-(2,2,2-trifluoroethoxy)piperidine-2-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2,2,2-trifluoroethoxy)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The piperidine ring can interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Key Structural Features :

- Piperidine core : A six-membered nitrogen-containing heterocycle.

- Trifluoroethoxy group (-OCH₂CF₃) : Enhances lipophilicity and resistance to enzymatic degradation.

Synthesis: The compound can be synthesized via organometallic chemistry, as demonstrated in procedures involving trifluoroacetamido intermediates and dichloromethane-mediated cyclization (64% yield) .

Comparison with Structurally Similar Compounds

Piperidinecarboxylic Acid Derivatives

Key Observations :

- Functional Group Diversity : The trifluoroethoxy group distinguishes the target compound from esters (e.g., tert-butyl esters) or hydroxycyclobutyl-substituted analogs .

- Diastereomer Complexity : Unlike simpler piperidine derivatives, mixtures of diastereomers (as in the target compound and triazolo-pyridine analogs) complicate purification but may enhance biological activity profiles .

Fluorinated Heterocycles

Trifluoroethoxy vs. Trifluoropropyloxy Groups :

- The target compound’s -OCH₂CF₃ group offers better hydrolytic stability compared to bulkier trifluoropropyloxy groups (e.g., in triazolo-pyridines from EP 3 532 474 B1) .

- Fluorine substitution patterns influence logP values: trifluoroethoxy increases lipophilicity more than non-fluorinated alkoxy groups.

Carboxylic Acid vs. Amide Derivatives :

- The free carboxylic acid in the target compound allows for ionic interactions in biological systems, unlike amide-containing analogs (e.g., carboxamides in ) .

Notes and Limitations

- Data Gaps : The evidence lacks explicit pharmacological or thermodynamic data (e.g., solubility, melting points) for the target compound. Comparisons rely on structural analogs.

- Diastereomer Separation: No chromatographic data are provided, though diastereomer resolution is critical for structure-activity studies.

- Patent vs. Academic Data : Patent examples () emphasize broad claims, while academic syntheses () focus on methodology.

Conclusion : 3-(2,2,2-Trifluoroethoxy)piperidine-2-carboxylic acid, as a diastereomeric mixture, occupies a unique niche among fluorinated piperidine derivatives. Its structural and functional distinctions—particularly the trifluoroethoxy group and free carboxylic acid—position it as a promising scaffold for drug discovery, warranting further investigation into stereoisomer-specific properties.

Biological Activity

3-(2,2,2-trifluoroethoxy)piperidine-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the presence of a trifluoroethoxy group, which significantly influences its biological activity. The trifluoromethyl group is known for its electron-withdrawing properties, enhancing lipophilicity and potentially increasing the binding affinity to various biological targets .

The biological activity of 3-(2,2,2-trifluoroethoxy)piperidine-2-carboxylic acid is mediated through its interaction with specific receptors and enzymes. The following mechanisms have been identified:

- NMDA Receptor Antagonism : Research indicates that derivatives of piperidine-2-carboxylic acids can act as antagonists at N-methyl-D-aspartate (NMDA) receptors. These compounds may provide therapeutic benefits in conditions like epilepsy and neurodegenerative disorders by inhibiting excitotoxicity associated with NMDA receptor overactivation .

- TRPV1 Receptor Modulation : High-throughput screening studies have identified related compounds as selective modulators of the TRPV1 receptor, which is involved in pain perception and inflammatory responses. This suggests potential applications in pain management .

Biological Activity Data

A summary of the biological activities observed for 3-(2,2,2-trifluoroethoxy)piperidine-2-carboxylic acid and related compounds is presented in Table 1.

| Activity | Target | IC50 (nM) | Remarks |

|---|---|---|---|

| NMDA Antagonism | NMDA Receptor | 95 | Effective against NMDA-induced lethality |

| TRPV1 Modulation | TRPV1 Receptor | <100 | Potential analgesic properties |

| Antimicrobial Activity | Various Pathogens | Variable | Explored for potential antiviral properties |

Study 1: NMDA Receptor Antagonism

In a study evaluating a series of piperidine derivatives, including 3-(2,2,2-trifluoroethoxy)piperidine-2-carboxylic acid, it was found that certain compounds exhibited significant antagonistic effects on NMDA receptors. These findings suggest that modifications to the piperidine structure can enhance neuroprotective properties against excitotoxicity .

Study 2: TRPV1 Modulation

Another investigation focused on the structure-activity relationships (SAR) of piperidine derivatives revealed that compounds with trifluoroethyl substitutions showed enhanced affinity for the TRPV1 receptor. This modulation could lead to new treatments for chronic pain conditions .

Q & A

Q. What are the critical considerations for synthesizing 3-(2,2,2-trifluoroethoxy)piperidine-2-carboxylic acid with controlled diastereomer ratios?

- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) to influence stereoselectivity. For example, trifluoroethoxy group introduction may involve nucleophilic substitution or coupling reactions under anhydrous conditions to minimize racemization. Reaction monitoring via HPLC or chiral chromatography is essential to track diastereomer formation .

- Example Protocol :

| Step | Reaction Type | Conditions | Key Parameters |

|---|---|---|---|

| 1 | Piperidine ring functionalization | DMF, 0–5°C | Anhydrous N₂ atmosphere |

| 2 | Trifluoroethoxy group addition | K₂CO₃, 60°C | Solvent: Acetonitrile |

| 3 | Diastereomer separation | Chiral HPLC | Column: Chiralpak IA, 90:10 hexane/IPA |

Q. How can researchers distinguish between diastereomers of this compound using analytical techniques?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients. Retention times vary based on trifluoroethoxy group orientation .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in the piperidine ring and trifluoroethoxy group. Diastereomers exhibit distinct splitting patterns in - and -NMR .

- X-ray Crystallography : Resolve absolute configurations for reference standards .

Q. What are the stability challenges for this compound under storage or experimental conditions?

- Methodological Answer :

- Hydrolytic Sensitivity : The trifluoroethoxy group is prone to hydrolysis in aqueous or acidic conditions. Store under inert gas (N₂/Ar) at –20°C in anhydrous DMSO or acetonitrile .

- Thermal Stability : Decomposition occurs above 80°C. Use low-temperature reactions (e.g., –10°C for acylations) .

Advanced Research Questions

Q. How does the trifluoroethoxy group influence the compound’s biological activity compared to non-fluorinated analogs?

- Methodological Answer :

- Lipophilicity Enhancement : The trifluoroethoxy group increases logP by ~1.5 units, improving membrane permeability (measured via PAMPA assays) .

- Metabolic Stability : Fluorine atoms reduce oxidative metabolism (CYP450 inhibition assays). Compare half-life () in microsomal studies vs. ethoxy analogs .

- Case Study : In enzyme inhibition assays, the trifluoroethoxy derivative showed 10× higher IC₅₀ against target enzymes than its ethoxy counterpart .

Q. What computational strategies can predict diastereomer-specific interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use force fields (e.g., AMBER) to model diastereomer binding to active sites. Focus on trifluoroethoxy-pi interactions with aromatic residues .

- Docking Studies (AutoDock Vina) : Compare binding energies () of diastereomers to prioritize synthesis .

- Example Data :

| Diastereomer | ΔG (kcal/mol) | Target Protein |

|---|---|---|

| (2R,3S) | –9.2 | Enzyme X |

| (2S,3R) | –7.8 | Enzyme X |

Q. How to resolve contradictions in reported biological activity data for diastereomeric mixtures?

- Methodological Answer :

- Diastereomer-Specific Assays : Isolate pure diastereomers via preparative HPLC and retest activity. For example, one diastereomer may dominate activity, while the other acts as an antagonist .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 3-(trifluoromethyl)isonicotinic acid) to identify trends in fluorine-driven activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.